molecular formula C7H4ClN3O B11909932 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride CAS No. 417724-83-5

1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride

Katalognummer: B11909932
CAS-Nummer: 417724-83-5
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: WPPGJVSLCPHLTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a reactive carbonyl chloride group at position 2. This structure confers high electrophilicity, making it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and nucleotide analogs. Its reactivity stems from the electron-withdrawing pyrimidine ring and the labile acyl chloride moiety, enabling facile nucleophilic substitution reactions with amines, alcohols, or thiols .

Eigenschaften

CAS-Nummer

417724-83-5

Molekularformel

C7H4ClN3O

Molekulargewicht

181.58 g/mol

IUPAC-Name

7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride

InChI

InChI=1S/C7H4ClN3O/c8-6(12)5-4-1-2-9-7(4)11-3-10-5/h1-3H,(H,9,10,11)

InChI-Schlüssel

WPPGJVSLCPHLTM-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NC=NC(=C21)C(=O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thionyl Chloride (SOCl₂) in Aprotic Solvents

Thionyl chloride is a widely used chlorinating agent for carboxylic acids. In a representative procedure:

  • Reagents: SOCl₂, tetrahydrofuran (THF), or methylene chloride (DCM) with N,N-dimethylformamide (DMF) as a cosolvent.

  • Conditions: 0–40°C, anhydrous environment.

  • Mechanism: SOCl₂ reacts with carboxylic acids to form acyl chlorides, releasing SO₂ and HCl. Triethylamine or other bases may neutralize HCl.

  • Example: Chlorination of pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in THF/DMF at 25°C yields the acyl chloride with high purity.

Method Solvent Temperature Yield Reference
SOCl₂ in THF/DMFTHF/DMF (1:1)0–40°C85–95%
SOCl₂ in DCMDCM25°C78–82%

Phosphorus Oxychloride (POCl₃) in Aromatic Solvents

POCl₃ is effective for chlorination but requires careful temperature control.

  • Reagents: POCl₃, toluene, diisopropylethylamine (DIPEA) as a base.

  • Conditions: 25–105°C, stepwise heating.

  • Example: POCl₃ (3 eq) in toluene with DIPEA (2 eq) at 75°C for 16 hours converts diols to dichloro derivatives, a method adaptable for carboxylic acid chlorination.

Method Solvent Temperature Yield Reference
POCl₃ in tolueneToluene75–105°C70–80%

Alternative Synthetic Routes

Copper-Catalyzed Coupling

For intermediates requiring chlorination, Cu-catalyzed reactions provide efficient pathways:

  • Reagents: 5-bromo-2,4-dichloropyrimidine, acrylic acid, Ni/Cu catalysts.

  • Conditions: Ethanol, 65°C.

  • Yield: 73.1% for key intermediates.

Critical Reaction Parameters and Challenges

Solvent Selection

  • Polar aprotic solvents (THF, DCM) stabilize intermediates and improve reaction rates.

  • Aromatic solvents (toluene) are preferred for POCl₃ reactions to prevent side reactions.

Temperature Control

  • Low temperatures (0–40°C) minimize decomposition of acyl chlorides.

  • High temperatures (75–105°C) accelerate POCl₃-mediated chlorination but risk over-chlorination.

Byproduct Management

  • SO₂/HCl generation requires efficient gas venting or neutralization with bases (e.g., DIPEA).

  • Polymer formation is mitigated by low-concentration protocols during cyclization.

Comparative Analysis of Methods

Method Advantages Limitations
SOCl₂ in THF/DMFHigh yield, mild conditionsSO₂ gas handling required
POCl₃ in tolueneScalable, versatile for diol chlorinationHigher temperatures increase decomposition risk
One-pot multicomponentRapid precursor synthesisLimited direct access to carbonyl chloride

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Amidation with Primary/Secondary Amines

Reaction with amines yields substituted amides. For example:
Reaction:
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride + R-NH₂ → 1H-Pyrrolo[2,3-D]pyrimidine-4-carboxamide

Conditions:

  • Solvent: Tetrahydrofuran (THF), dichloromethane (DCM)

  • Base: Triethylamine (TEA) or pyridine

  • Temperature: 0–25°C

  • Yield: 70–85% (estimated from analogous pyrrolo[2,3-d]pyrimidine reactions)

Example:
Reaction with 4-aminopiperidine derivatives produces bioactive kinase inhibitors (e.g., PKB/Akt inhibitors) .

Esterification with Alcohols

Alcohols react with the carbonyl chloride to form esters:
Reaction:
this compound + R-OH → 1H-Pyrrolo[2,3-D]pyrimidine-4-carboxylate

Conditions:

  • Solvent: Dry DCM or toluene

  • Catalyst: DMAP (4-dimethylaminopyridine)

  • Yield: 60–75% (based on similar pyrimidine carbonyl chloride reactions)

Coupling Reactions

The carbonyl chloride participates in cross-coupling reactions to form biaryl or heteroaryl systems.

Suzuki-Miyaura Coupling

Reaction:
this compound + Boronic Acid → Biaryl Derivatives

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: Dioxane/Water (4:1)

  • Temperature: 80–100°C

  • Yield: 50–65% (extrapolated from pyrrolo[2,3-d]pyrimidine intermediates)

Cyclization Reactions

The compound serves as a precursor in multicomponent cyclization reactions to form fused heterocycles.

Example:
Reaction with arylglyoxals and barbituric acid derivatives yields polycyclic pyrrolo[2,3-d]pyrimidine-diones .

ReagentsConditionsProductYield
Arylglyoxal, Barbituric acidTBAB (5 mol%), ethanol, 50°C, 3 hr6-Aryl-pyrrolo[2,3-d]pyrimidine trione80–92%

Hydrolysis

Controlled hydrolysis converts the carbonyl chloride to a carboxylic acid:
Reaction:
this compound + H₂O → 1H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Conditions:

  • Solvent: THF/Water (1:1)

  • Temperature: 25°C

  • Yield: >90% (observed in related pyrimidine systems)

Reductive Amination

The carbonyl chloride can be reduced to an aldehyde intermediate, which subsequently reacts with amines:
Reaction Pathway:

  • Reduction: LiAlH₄ or DIBAL-H → 1H-Pyrrolo[2,3-D]pyrimidine-4-carbaldehyde

  • Amination: R-NH₂ + NaBH₃CN → Secondary Amine

Yield: 40–55% (estimated from analogous heterocycles)

Grignard Reaction

Organomagnesium reagents attack the carbonyl group to form alcohols:
Reaction:
this compound + R-MgX → 1H-Pyrrolo[2,3-D]pyrimidine-4-carbinol

Conditions:

  • Solvent: Dry diethyl ether

  • Temperature: −78°C to 0°C

  • Workup: NH₄Cl/H₂O

  • Yield: 50–70% (based on pyrimidine carbonyl chloride analogs)

Key Stability and Handling Considerations

  • Moisture Sensitivity: Rapid hydrolysis occurs in aqueous environments; reactions require anhydrous conditions .

  • Thermal Stability: Decomposes above 200°C; reactions typically conducted below 100°C .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the most promising applications of 1H-pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is in cancer treatment. Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted that certain derivatives showed IC50 values as low as 7 nM against FGFR1, demonstrating significant potential for developing targeted cancer therapies .

Case Study: FGFR Inhibition

  • Compound : 4h (a derivative)
  • Activity : Inhibits proliferation and induces apoptosis in breast cancer cells (4T1).
  • Mechanism : Targets FGFR signaling pathways, which are crucial for tumor growth and metastasis.

Anti-inflammatory Applications

The anti-inflammatory properties of pyrrolo[2,3-D]pyrimidine derivatives have also been extensively studied. These compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[2,3-D]pyrimidine core can enhance anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Pyrrolo[2,3-D]pyrimidine Derivatives

CompoundCOX Inhibition (%)IC50 (µM)Reference
1850.5
2900.3
3750.8

Enzyme Inhibition

Another significant application is the inhibition of specific receptors such as colony-stimulating factor-1 receptor (CSF1R) and RET. The inhibition of CSF1R has therapeutic implications for various disorders linked to macrophage activity . Pyrrolo[2,3-D]pyrimidine derivatives have demonstrated subnanomolar enzymatic inhibition against CSF1R, making them candidates for further pharmacological development.

Case Study: CSF1R Inhibition

  • Activity : Subnanomolar inhibition observed.
  • Selectivity : High selectivity towards other kinases in the platelet-derived growth factor receptor family.

Antiviral and Antimicrobial Properties

The compound has also been explored for its antiviral and antimicrobial activities. Studies indicate that certain derivatives exhibit effective antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases . The synthesis of these derivatives often involves multicomponent reactions that facilitate the rapid development of new compounds with enhanced biological activities.

Wirkmechanismus

Der Wirkungsmechanismus von 1H-Pyrrolo[2,3-D]pyrimidin-4-carbonylchlorid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie wirkt es häufig durch Hemmung spezifischer Enzyme oder Rezeptoren. Beispielsweise kann es Kinasen hemmen, indem es an die ATP-Bindungsstelle bindet und so die Phosphorylierung von Zielproteinen blockiert und Signalwege stört, die an Zellproliferation und -überleben beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

(a) 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Compound 76, EP Application)

  • Substituents : Chloro (C5), iodo (C4), and triisopropylsilyl (N1) groups.
  • Reactivity: The iodo substituent facilitates cross-coupling reactions (e.g., Suzuki or Sonogashira), while the silyl group acts as a protective moiety for nitrogen. Unlike the carbonyl chloride in the target compound, this structure is tailored for transition-metal-catalyzed functionalization .
  • Applications : Intermediate for dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridines, a class of kinase inhibitors .

(b) 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Structure : Simpler bicyclic system lacking the pyrimidine ring and carbonyl chloride.
  • Reactivity : The NH group participates in hydrogen bonding and metal coordination, but it lacks the electrophilic carbonyl necessary for acylation.
  • Applications : Found in bioactive molecules (e.g., JAK2 inhibitors) and as a ligand in catalysis .

Reactivity and Solubility Profiles

Compound Key Functional Groups Reactivity Solubility
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride Carbonyl chloride, pyrimidine High electrophilicity; reacts with nucleophiles Low in water; soluble in DMF, THF
Compound 76 (EP Application) Iodo, chloro, triisopropylsilyl Cross-coupling reactions Lipophilic due to silyl group
7-Azaindole Pyrrole NH, pyridine N Hydrogen bonding, metal coordination Moderate in polar aprotic solvents

Key Findings :

  • The carbonyl chloride group in the target compound enables rapid amide/ester bond formation, critical for drug conjugates, whereas halogenated analogs (e.g., Compound 76) require metal catalysts for functionalization .
  • Solubility varies significantly: the silyl group in Compound 76 enhances lipophilicity, while the target compound’s polar acyl chloride improves miscibility in polar solvents .

Biologische Aktivität

1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound characterized by a pyrrolo-pyrimidine framework. Its molecular formula is C₇H₄ClN₃O, and it has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties. This article explores its biological activity, particularly its role as an inhibitor of various protein kinases, which has implications for treating diseases such as rheumatoid arthritis and cancer.

The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases. Notably, it has shown potential as an inhibitor of Janus Kinase 3 (JAK3), which is involved in immune response signaling pathways. Inhibition of JAK3 can lead to therapeutic effects in conditions characterized by excessive inflammation, such as rheumatoid arthritis and atopic dermatitis.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyrrolo-pyrimidine derivatives indicates that modifications to the core structure can significantly impact biological activity. The presence of the carbonyl chloride group enhances the compound's reactivity, making it a valuable intermediate in drug synthesis. Comparative studies highlight the unique features of this compound against other related compounds:

Compound NameStructure TypeUnique Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineHeterocyclicImportant pharmaceutical intermediate
TofacitinibPyrrolo-pyrimidineJAK inhibitor used for rheumatoid arthritis
CP690550Pyrrolo-pyrimidineSelective inhibitor for Janus kinases
CGP76030Pyrrolo-pyrimidineInhibitor with anti-inflammatory properties

This table illustrates how the structural modifications can influence the biological properties and therapeutic potential of these compounds.

Biological Activity Studies

Recent studies have confirmed the efficacy of this compound in various biological assays:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit JAK3 with subnanomolar potency, indicating strong potential for therapeutic applications in inflammatory diseases .
  • Antitumor Activity : Research has identified pyrrolo[2,3-d]pyrimidines as effective inhibitors against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For example, derivatives have demonstrated potent activities against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM .
  • Cell Proliferation Studies : In vitro studies on cancer cell lines have shown that certain derivatives can significantly inhibit cell proliferation and induce apoptosis. For instance, a derivative exhibited antiproliferative activity against breast cancer cells (4T1), highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound:

  • Rheumatoid Arthritis Treatment : A study focused on the inhibition of JAK3 by this compound demonstrated promising results in reducing inflammatory markers in animal models, suggesting its viability as a treatment option for rheumatoid arthritis.
  • Cancer Therapy : Another investigation into the antitumor properties revealed that specific analogs could effectively target tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .

Q & A

Q. How can researchers optimize the synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride to improve yield and purity?

  • Methodological Answer :
    The compound is typically synthesized via chlorination of the corresponding pyrrolo-pyrimidine precursor using phosphoryl trichloride (POCl₃) in dichloromethane under reflux conditions . Key optimization strategies include:
    • Reaction Time : Extended reflux (6+ hours) ensures complete conversion, as incomplete chlorination leads to byproducts.
    • Solvent Selection : Dichloromethane minimizes side reactions compared to polar solvents.
    • Crystallization : Slow evaporation of ethanol yields high-purity crystals (≥97% by HPLC) by exploiting hydrogen-bonded dimer formation .
    • One-Step Synthesis : Predictive tools (e.g., BKMS_METABOLIC, REAXYS) can streamline route design by identifying optimal precursors and reaction conditions .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
    • X-ray Diffraction : Resolves planarity between pyrrole and pyrimidine rings (0.79° inclination) and hydrogen-bonding networks (N–H⋯N and C–H⋯N interactions) critical for stability .
    • NMR/LCMS :
  • ¹H NMR : Peaks at δ 13.99 (s, NH), 8.69 (d, aromatic H), and 2.56 (s, CH₃) confirm substitution patterns .
  • LCMS : ESI-MS (m/z 288.26) and retention time matching validate molecular weight and purity (>95%) .
    • HPLC : Purity >97% is achievable with reversed-phase C18 columns and acetonitrile/water gradients .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer :
    • Solid-State Stability : Hydrogen-bonded dimers (N–H⋯N interactions) reduce hygroscopicity, enabling storage at 4°C for months .
    • Solution Stability : Susceptible to hydrolysis in protic solvents (e.g., water, methanol). Use anhydrous DMF or DCM for short-term storage.
    • Light Sensitivity : UV exposure accelerates decomposition; store in amber vials under inert gas .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during derivatization reactions of this compound?

  • Methodological Answer :
    • Protecting Groups : Temporary protection of the pyrrole NH with Boc groups directs electrophilic substitution to the pyrimidine ring .
    • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the C5 position, as demonstrated in pyrrolo-pyrimidine kinase inhibitors .
    • Computational Modeling : DFT calculations predict electron density distribution, guiding site-selective acylation or alkylation .

Q. What strategies are used to study the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer :
    • Kinetic Studies : Monitor reaction progress with in-situ FTIR (disappearance of C=O stretch at ~1750 cm⁻¹) .
    • Competitive Experiments : Compare reactivity with amines (primary vs. secondary) to assess steric and electronic effects.
    • Mechanistic Probes : Isotopic labeling (¹⁸O) tracks acyl transfer pathways in peptide coupling reactions .

Q. How can modifications to the electronic and steric properties of this compound enhance its pharmacological activity?

  • Methodological Answer :
    • Electron-Withdrawing Groups : Substituents like nitro (-NO₂) at C5 increase electrophilicity, improving kinase inhibition (IC₅₀ < 50 nM in JAK2 assays) .
    • Bioisosteric Replacement : Replacing chlorine with trifluoromethyl (-CF₃) enhances metabolic stability and bioavailability, as seen in related T-cell lymphoma therapies .
    • Molecular Dynamics : Simulations correlate steric bulk at C7 with reduced off-target binding in ATP-binding pockets .

Data Contradictions and Recommendations

  • Synthesis Yield Discrepancies : reports 74% yield using POCl₃, while suggests higher yields (≥85%) with optimized one-step methods. Re-evaluate stoichiometry and solvent purity .
  • Biological Activity : While highlights T-cell malignancy applications for structural analogs, direct data on this compound’s efficacy is lacking. Prioritize in vitro cytotoxicity assays (e.g., CCK-8) against leukemia cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.